![molecular formula C14H27BSi B11760176 [(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane](/img/structure/B11760176.png)
[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1E)-3-{9-borabicyclo[331]nonan-9-yl}prop-1-en-1-yl]trimethylsilane is a complex organosilicon compound that features a borabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane typically involves the reaction of 9-borabicyclo[3.3.1]nonane with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors and more efficient catalysts to increase the yield and purity of the product. Continuous flow reactors and automated systems can also be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced borabicyclo derivatives.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, sodium borohydride, and various halogens. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, reduced borabicyclo derivatives, and substituted organosilicon compounds
Scientific Research Applications
[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the development of boron-containing drugs and imaging agents due to its unique borabicyclo structure.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of [(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane involves its interaction with molecular targets such as enzymes and receptors. The borabicyclo structure allows it to form stable complexes with various biomolecules, influencing their activity and function. This interaction can lead to changes in cellular pathways and processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
9-borabicyclo[3.3.1]nonane: A precursor to the compound, used in similar applications.
Trimethylsilylacetylene: Another precursor, used in the synthesis of various organosilicon compounds.
Boron-containing drugs: Compounds like boronic acids and boronate esters, used in medicinal chemistry.
Uniqueness
[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane is unique due to its combination of borabicyclo and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for use in various scientific and industrial applications.
Properties
Molecular Formula |
C14H27BSi |
|---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
[(E)-3-(9-borabicyclo[3.3.1]nonan-9-yl)prop-1-enyl]-trimethylsilane |
InChI |
InChI=1S/C14H27BSi/c1-16(2,3)12-6-11-15-13-7-4-8-14(15)10-5-9-13/h6,12-14H,4-5,7-11H2,1-3H3/b12-6+ |
InChI Key |
ITFIYPHLGJMVNS-WUXMJOGZSA-N |
Isomeric SMILES |
B1(C2CCCC1CCC2)C/C=C/[Si](C)(C)C |
Canonical SMILES |
B1(C2CCCC1CCC2)CC=C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11760097.png)
![7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11760098.png)
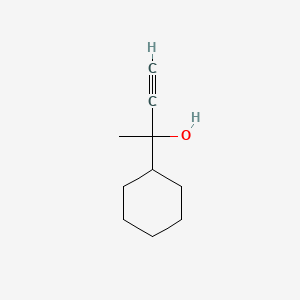
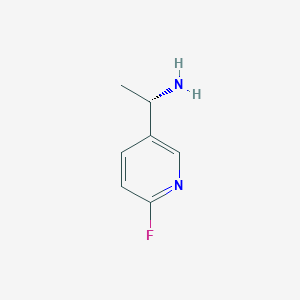
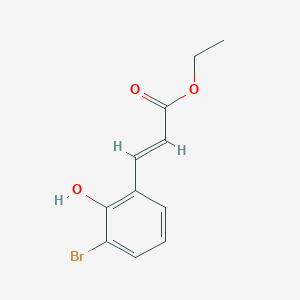
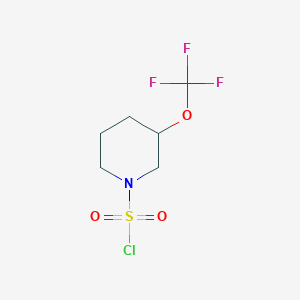
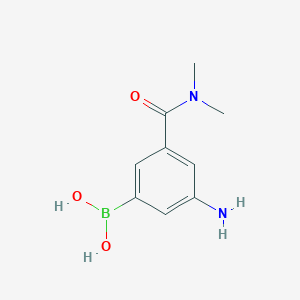
![2-(4-methylphenyl)-3aH-imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B11760135.png)
![tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate](/img/structure/B11760145.png)
![[(4-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11760153.png)
![1-[3-(Bromomethyl)phenyl]-3-methylurea](/img/structure/B11760158.png)
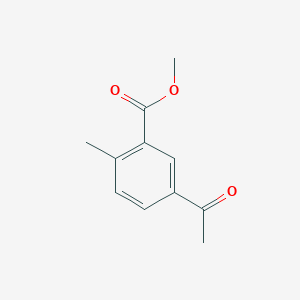
![[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760165.png)
![7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11760177.png)
